2-methoxy-N-methylpyrimidin-5-amine

Physicochemical profiling Drug-likeness Lead optimization

2-Methoxy-N-methylpyrimidin-5-amine (CAS 1314968-29-0) is a disubstituted pyrimidine building block bearing a C2 methoxy group and an N-methyl substituent on the C5 amine. With a molecular weight of 139.16 g·mol⁻¹ and formula C₆H₉N₃O, it belongs to the 5-aminopyrimidine scaffold class, which is widely exploited as a hinge-binding motif in kinase inhibitor design and as a versatile intermediate for fused heterocycle construction.

Molecular Formula C6H9N3O
Molecular Weight 139.158
CAS No. 1314968-29-0
Cat. No. B2710537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methoxy-N-methylpyrimidin-5-amine
CAS1314968-29-0
Molecular FormulaC6H9N3O
Molecular Weight139.158
Structural Identifiers
SMILESCNC1=CN=C(N=C1)OC
InChIInChI=1S/C6H9N3O/c1-7-5-3-8-6(10-2)9-4-5/h3-4,7H,1-2H3
InChIKeyQZIIUKMRWSOWGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-N-methylpyrimidin-5-amine (CAS 1314968-29-0): Core Identity and Scaffold Classification for Scientific Procurement


2-Methoxy-N-methylpyrimidin-5-amine (CAS 1314968-29-0) is a disubstituted pyrimidine building block bearing a C2 methoxy group and an N-methyl substituent on the C5 amine [1]. With a molecular weight of 139.16 g·mol⁻¹ and formula C₆H₉N₃O, it belongs to the 5-aminopyrimidine scaffold class, which is widely exploited as a hinge-binding motif in kinase inhibitor design and as a versatile intermediate for fused heterocycle construction [2]. The compound is explicitly cited in patent WO2018/167690 as a key intermediate for synthesizing 5-substituted pyrimidine carbocyclic nucleoside analogs . Its relatively balanced computed physicochemical profile—XLogP3 = 0.5, TPSA = 47 Ų, one hydrogen bond donor, and four hydrogen bond acceptors—positions it as a compact, fragment-like scaffold with favorable ligand efficiency metrics [1].

Why In-Class 5-Aminopyrimidine Analogs Cannot Substitute for 2-Methoxy-N-methylpyrimidin-5-amine (CAS 1314968-29-0) Without Re-Validation


Close analogs such as 2-methoxypyrimidin-5-amine (CAS 56621-89-7) or N-methylpyrimidin-5-amine (CAS 40492-24-8) differ from the target compound by a single functional group—a missing N-methyl or a missing 2-methoxy, respectively [1]. These seemingly minor structural perturbations produce measurable shifts in computed lipophilicity (ΔXLogP3), hydrogen-bonding capacity, and topological polar surface area (TPSA) that can alter membrane permeability, target binding, and metabolic stability in downstream applications [2]. Furthermore, the target compound carries documented patent provenance as an intermediate in nucleoside drug synthesis (WO2018/167690), a specific use-case not automatically transferable to its des-methyl or des-methoxy counterparts . The quantitative evidence below demonstrates that generic substitution would introduce uncontrolled variables into any structure-activity relationship (SAR) campaign or scale-up process, necessitating compound-specific validation.

Quantitative Differentiation Evidence for 2-Methoxy-N-methylpyrimidin-5-amine (CAS 1314968-29-0) Versus Closest Analogs


Computed Lipophilicity (XLogP3) Differentiation vs. 2-Methoxypyrimidin-5-amine (CAS 56621-89-7)

N-Methylation of the 5-amino group increases computed lipophilicity relative to the primary amine analog. PubChem-computed XLogP3 for 2-methoxy-N-methylpyrimidin-5-amine is 0.5 [1], whereas 2-methoxypyrimidin-5-amine (CAS 56621-89-7) has a computed XLogP3 of approximately -0.1 (PubChem CID 313296) [2]. This ΔXLogP3 of ≈+0.6 log units represents a roughly 4-fold increase in calculated octanol-water partition coefficient, which can meaningfully impact passive membrane permeability and non-specific protein binding in cellular assays [3]. The N-methyl group also reduces TPSA from approximately 52 Ų to 47 Ų, consistent with improved predicted intestinal absorption [1].

Physicochemical profiling Drug-likeness Lead optimization

Hydrogen Bond Donor Capacity: N-Methylation Reduces HBD Count vs. Primary Amine Analogs

The N-methyl substitution reduces the hydrogen bond donor (HBD) count from 2 in 2-methoxypyrimidin-5-amine (primary amine: two N-H donors) to 1 in the target compound (secondary amine: one N-H donor) [1]. This is a critical differentiator because CNS drug design guidelines (e.g., the rule-of-5 and CNS MPO score) penalize HBD count heavily; compounds with HBD ≤ 1 are statistically far more likely to achieve brain penetration than those with HBD ≥ 2 [2].

Medicinal chemistry Permeability CNS drug design

Patent-Documented Synthetic Provenance and Yield Benchmarking vs. Alternative Routes

The compound is explicitly prepared as a characterized intermediate in patent WO2018/167690 via reductive amination of 2-methoxypyrimidin-5-amine with paraformaldehyde and sodium triacetoxyborohydride in DCE with molecular sieves, yielding a white solid in 31% yield after flash chromatography on neutral alumina . The patent context establishes this compound's role as a precursor to 5-substituted pyrimidine carbocyclic nucleoside medicines [1]. The NMR data (¹H NMR, 400 MHz, DMSO-d₆) are fully assigned: δ 7.94 (s, 2H), 5.57-5.44 (m, 1H), 3.78 (s, 3H), 2.67 (d, J = 5.3 Hz, 3H), providing a definitive identity benchmark for procurement quality control . In contrast, the regioisomer 5-methoxy-N-methylpyrimidin-2-amine (CAS 31464-65-0) or the primary amine analog 2-methoxypyrimidin-5-amine (CAS 56621-89-7) are not documented in this patent role and would require independent synthetic method development.

Process chemistry Patent analysis Nucleoside synthesis

Commercial Availability and Price-per-Gram Comparison: Scarcity Premium vs. Bulk Analogs

2-Methoxy-N-methylpyrimidin-5-amine is available from multiple vendors but commands a significant price premium over its des-methyl analog. CymitQuimica (Biosynth) lists the target compound at €817 per 50 mg (€16,340/g) and €2,435 per 500 mg (€4,870/g) with a minimum purity of 95% . Leyan offers the compound at 98% purity . In contrast, 2-methoxypyrimidin-5-amine (CAS 56621-89-7) is a commodity building block priced at approximately $30/g (AKSci) to £18/g (Fluorochem) for 95-98% purity . This ≈160- to 900-fold cost differential reflects the additional synthetic step (reductive N-methylation) and lower market volume, establishing the target compound as a specialty intermediate rather than a bulk commodity. For budget-constrained SAR campaigns, this price differential must be weighed against the functional advantages of the N-methyl substituent.

Chemical sourcing Procurement economics Building block supply

Regioisomeric Differentiation: 2-Methoxy-N-methylpyrimidin-5-amine vs. 5-Methoxy-N-methylpyrimidin-2-amine (CAS 31464-65-0)

The target compound (5-amino-2-methoxy substitution pattern) presents the amine at the pyrimidine 5-position, while the regioisomer 5-methoxy-N-methylpyrimidin-2-amine (CAS 31464-65-0) places the methylamino group at the 2-position. In the context of kinase inhibitor design, the 5-aminopyrimidine scaffold is a well-precedented hinge-binding motif where the C5 substituent can extend into the solvent-exposed region or ribose pocket, depending on the kinase [1]. The 2-aminopyrimidine regioisomer engages the hinge region differently, often requiring distinct substitution vectors for potency. This regiochemical distinction means that SAR data generated on one isomer cannot be directly extrapolated to the other, necessitating independent lead optimization campaigns [2]. The computed molecular properties (MW = 139.16 for both) are identical, but the spatial arrangement of hydrogen bond donor/acceptor groups relative to the pyrimidine ring nitrogen atoms differs, creating distinct pharmacophoric profiles.

Regiochemistry Kinase inhibitor scaffold Hinge-binding motif

Evidence-Backed Application Scenarios for Procuring 2-Methoxy-N-methylpyrimidin-5-amine (CAS 1314968-29-0)


Fragment-Based Kinase Inhibitor Lead Generation Requiring a Compact, Low-HBD Hinge Binder

With an HBD count of 1, TPSA of 47 Ų, and XLogP3 of 0.5 [1], this compound fits tightly within fragment-likeness criteria (MW < 250, HBD ≤ 1, TPSA < 90 Ų) and the CNS MPO favorable space. It serves as an ideal core scaffold for fragment growing or merging strategies targeting kinases where a 5-aminopyrimidine hinge-binding motif is desired. The N-methyl group pre-installs the secondary amine, saving one downstream alkylation step relative to the primary amine analog [2].

Nucleoside Analog Synthesis Using Patent-Documented Intermediate Routes

As described in patent WO2018/167690 , this compound is a directly characterized intermediate for constructing 5-substituted pyrimidine carbocyclic nucleoside analogs. Process chemistry groups pursuing antiviral or anticancer nucleoside programs can adopt the published reductive amination route (31% yield, room temperature, standard reagents) as a starting point for further optimization, leveraging the fully assigned ¹H NMR data (δ 7.94, 5.57-5.44, 3.78, 2.67 ppm in DMSO-d₆) for in-process quality control .

Comparative SAR Studies Requiring Precise Physicochemical Gradients Within a Pyrimidine Series

The quantifiable ΔXLogP3 of +0.6 and ΔHBD of -1 relative to 2-methoxypyrimidin-5-amine [1] make this compound a deliberate tool for systematically probing the impact of N-methylation on permeability, metabolic stability, and target affinity. By procuring both the target compound and its primary amine analog, medicinal chemistry teams can generate paired data that isolates the contribution of the N-methyl group without altering other scaffold features. This paired procurement strategy is valuable for building local SAR models and for patent strategy where N-methylation may confer a non-obvious advantage [2].

Custom Synthesis Feasibility Assessment and Scale-Up Cost Modeling

Given the current commercial price premium of €4,870-16,340/g versus approximately $30/g for the des-methyl precursor , this compound is a candidate for in-house synthesis when required in multi-gram quantities. The published one-step reductive amination procedure from the commercially available 2-methoxypyrimidin-5-amine provides a tractable cost model: a 31% yield from a starting material costing ~$30/g translates to a raw-material cost floor of approximately $690/g before labor and purification, suggesting that in-house synthesis may be economically favorable at scales above 5-10 grams for groups with standard organic synthesis capabilities.

Quote Request

Request a Quote for 2-methoxy-N-methylpyrimidin-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.